

Meta-analysis of YFLLRNP clinical trial data

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Compound of Interest		
Compound Name:	YFLLRNP	
Cat. No.:	B15572182	Get Quote

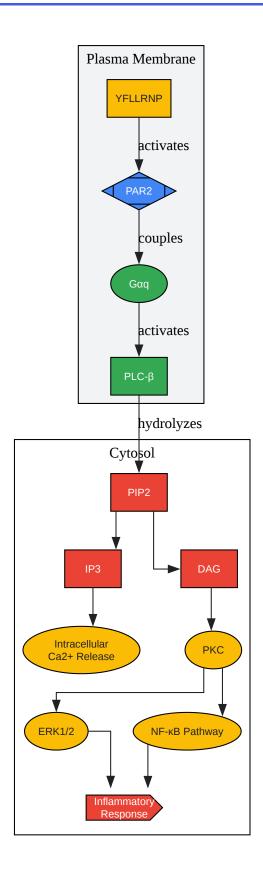
Mechanism of Action: PAR2 Signaling

YFLLRNP is a synthetic peptide that acts as an agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2][3] Activation of PAR2 is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cell proliferation.[2][4] Upon binding, YFLLRNP is hypothesized to induce a conformational change in PAR2, initiating several downstream signaling cascades. These pathways are crucial for understanding the therapeutic and potential adverse effects of YFLLRNP.

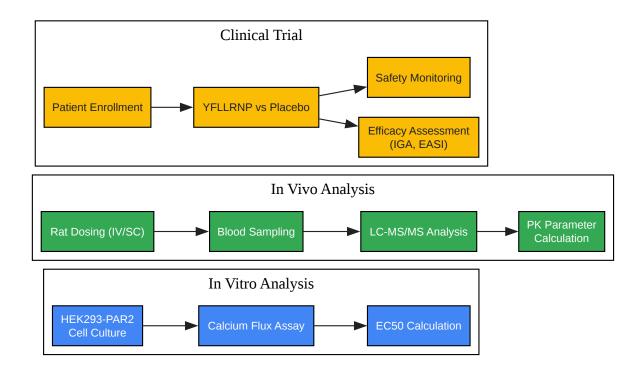
The primary signaling pathway activated by PAR2 involves the coupling of G α q proteins. This leads to the activation of phospholipase C- β (PLC- β), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, PAR2 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), and the nuclear factor-kB (NF-kB) signaling pathway, leading to inflammatory responses.

PAR2 Signaling Pathway Diagram









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